molecular formula C10H11NO4 B079292 N-Acetylarterenone CAS No. 14522-07-7

N-Acetylarterenone

Cat. No.: B079292
CAS No.: 14522-07-7
M. Wt: 209.2 g/mol
InChI Key: QOJMCWVKYXUEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Identification in Insect Cuticles

N-Acetylarterenone (2-amino-3',4'-dihydroxyacetophenone) was first isolated in the 1970s during investigations into the chemical composition of sclerotized insect cuticles. Andersen and Barrett (1970) identified this compound as a hydrolysis product of puparial cuticles from Sarcophaga bullata and other Diptera species. Its structural characterization revealed a ketocatechol derivative arising from oxidative modifications of N-acetyldopamine (NADA), a primary precursor for cuticular hardening. Early studies demonstrated that strong acid hydrolysis of insect exuviae released arterenone as a dominant phenolic compound, constituting up to 73% of hydrolyzable catechols in grasshopper (Melanoplus sanguinipes) larval exuviae.

The discovery resolved longstanding questions about the origin of ketocatechols observed in cuticular hydrolysates. Initial hypotheses proposed that N-acetyldopamine derivatives underwent β-carbon oxidation during sclerotization, forming protein-bound intermediates that liberated arterenone upon acid cleavage. This contrasted with classical quinone-tanning models and established arterenone as a biomarker for β-sclerotization pathways.

Biochemical Significance in Arthropod Systems

This compound plays a critical role in cuticular sclerotization through three interconnected mechanisms:

  • Cross-link formation : As a terminal product of dehydro-N-acetyldopamine (dehydro NADA) metabolism, it participates in covalent bonding between cuticular proteins. Isotopic labeling experiments showed deuterium transfer from β-carbon of dehydro NADA to α-carbon of arterenone during acid hydrolysis, confirming hydride shift mechanisms.
  • Protein catecholation : Recombinant cuticular proteins from Manduca sexta form SDS-stable oligomers when incubated with this compound precursors, demonstrating its role in post-translational protein modification.
  • Cuticular plasticity regulation : Concentrations correlate with cuticle mechanical properties. Flexible larval cuticles of M. sexta contain six-fold less arterenone than rigid pupal exuviae, suggesting dosage-dependent effects on material stiffness.

The compound’s biosynthesis involves enzymatic oxidation of NADA by phenoloxidases to form quinone methides, which undergo isomerization and hydration to yield arterenone-linked protein adducts. This pathway predominates in lightly pigmented cuticles, while quinone-based tanning dominates darker sclerotized regions.

Table 1 : Hydrolysis products of sclerotized cuticles across arthropod species

Species Cuticle Type Arterenone (%) Other Major Catechols
Schistocerca Adult femur 56–73 DOPA, histidyl-DA adducts
Manduca sexta Pupal exuviae 12 Norepinephrine adducts, DOPA
Aedes aegypti Pupal case 38 β-alanylnorepinephrine, ketoethanol

Data synthesized from

Evolution of Research Understanding

The study of this compound has progressed through three phases:

  • Structural elucidation (1970s–1980s) : Early work focused on isolating and characterizing the compound from hydrolysates. Nuclear magnetic resonance (NMR) and mass spectrometry confirmed its acetophenone backbone with catechol and amine substituents.
  • Mechanistic studies (1990s–2010s) : Isotope-labeled tracing ([2H]-β-NADA) revealed the hydride transfer mechanism during acid hydrolysis. Concurrently, recombinant protein systems demonstrated its cross-linking capacity.
  • Enzymatic regulation era (2020s–present) : Identification of quinone methide isomerases and cuticular peroxidases that modulate arterenone formation rates. Recent proteomic analyses have mapped its binding sites on RR-1-type cuticular proteins.

A paradigm shift occurred when Andersen (2010) demonstrated that arterenone production requires both phenoloxidase activity and specific isomerases, explaining its tissue-specific distribution. This contrasted with earlier assumptions of spontaneous polymerization and highlighted the compartmentalization of sclerotization pathways.

Table 2 : Key milestones in this compound research

Decade Discovery Methodological Advance
1970s Isolation from Sarcophaga puparia Acid hydrolysis, UV spectroscopy
1990s Link to β-sclerotization pathways Radiolabeled NADA tracing
2000s Hydride shift mechanism confirmation Deuterium isotope experiments
2010s Role in immune melanization (Drosophila) Genetic knockout models
2020s Structural mapping on cuticular proteins Cryo-EM, MALDI-TOF-MS

Data synthesized from

Properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-5-10(15)7-2-3-8(13)9(14)4-7/h2-4,13-14H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJMCWVKYXUEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162943
Record name N-Acetylarterenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14522-07-7
Record name N-Acetylarterenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014522077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylarterenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylarterenone typically involves the acylation of arterenone. One common method is the reaction of arterenone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-Acetylarterenone undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted arterenone derivatives.

Scientific Research Applications

N-Acetylarterenone has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its role in enzyme inhibition and protein modification.

    Medicine: Potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent.

    Industry: It is utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-Acetylarterenone involves its interaction with various molecular targets. The dihydroxyphenyl group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can modulate cellular signaling pathways and induce oxidative stress. Additionally, the acetamide moiety can interact with enzymes and proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetylarterenone shares metabolic and structural relationships with key catecholamines involved in melanogenesis and sclerotization. Below is a comparative analysis with N-acetyldopamine (NADA), DOPA, and DHI:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Chemical Structure Molecular Formula Biological Role Enzymatic Pathway Presence in Immune Response
This compound Acetylated oxo-dopamine derivative C₁₀H₁₁NO₄ Sclerotization; composite capsule formation (eumelanin + sclerotin) Derived from NADA via quinone methide isomerase Detected in resistant Drosophila strains
N-Acetyldopamine (NADA) Acetylated dopamine C₁₀H₁₃NO₃ Primary sclerotizing agent; precursor to NAA Oxidized to quinone, then isomerized to NAA Present in both susceptible and resistant strains
DOPA Dihydroxyphenylalanine C₉H₁₁NO₄ Melanin precursor; substrate for tyrosinase in eumelanin synthesis Hydroxylation of tyrosine Ubiquitous in melanogenic pathways
5,6-Dihydroxyindole (DHI) Indolic derivative C₈H₇NO₂ Eumelanin polymerization; cytotoxic melanin formation Oxidative cyclization of DOPAchrome Specific to immune-reactive larvae

Key Findings:

Functional Divergence: NAA and NADA are both acetylated catecholamines, but NAA’s oxo group distinguishes it structurally, enabling unique reactivity in sclerotization. NADA serves as the direct precursor, while NAA integrates melanin and sclerotin into immune capsules . DHI and DOPA are exclusive to eumelanin synthesis, whereas NAA bridges melanogenic and sclerotization pathways, highlighting its specialized role in insect immunity .

Enzymatic Specificity: The enzymatic conversion of NADA to NAA by quinone methide isomerase is 100-fold faster than non-enzymatic pathways, emphasizing the biological necessity of regulated NAA production . In contrast, DHI formation relies on spontaneous oxidation or enzymatic action via tyrosinase-related proteins, reflecting divergent regulatory mechanisms .

Immune Response Correlation :

  • Resistant Drosophila strains produce NAA and DHI upon parasitization, while susceptible strains lack NAA unless challenged by specific parasitoids (e.g., Asobara tabida) . This specificity underscores NAA’s role in adaptive immunity.

Structural and Metabolic Nuances :

  • Unlike NADA, which is ubiquitous in cuticle formation, NAA’s detection is tightly linked to immune activation, suggesting its biosynthesis is induced by pathogenic stimuli .

Biological Activity

N-Acetylarterenone (NAA) is a derivative of arterenone, which has garnered interest due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group attached to the arterenone backbone. Its chemical structure is crucial for its biological activity, influencing its interaction with biological targets such as receptors and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : NAA has been shown to exhibit broad-spectrum antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is believed to be linked to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
  • Antioxidant Properties : NAA may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is essential for protecting cellular components from damage, particularly in conditions associated with inflammation and chronic diseases .
  • Influence on Cell Signaling : Research indicates that NAA can modulate signaling pathways related to cell proliferation and apoptosis. It may influence pathways such as the MAPK/ERK pathway, which is critical for cell survival and growth .

Table 1: Summary of Biological Activities of this compound

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth ,
AntioxidantReduction of oxidative stress
Cell Signaling ModulationAlteration in MAPK/ERK pathway activity

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated that NAA significantly inhibited bacterial growth at varying concentrations, suggesting a dose-dependent response. Microscopic analysis revealed morphological changes in bacterial cells treated with NAA, indicating membrane disruption as a likely mechanism of action .

Case Study 2: Oxidative Stress Reduction

In a cellular model of oxidative stress, this compound was tested for its ability to protect against reactive oxygen species (ROS). The findings indicated that treatment with NAA resulted in a marked decrease in ROS levels and improved cell viability compared to untreated controls. This suggests that NAA may have therapeutic potential in conditions characterized by oxidative damage .

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. Notably, studies have shown that it can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. This activation leads to the upregulation of various antioxidant genes, enhancing cellular defenses against oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetylarterenone, and how can researchers optimize reaction yields?

  • Methodological Answer : this compound synthesis typically involves acetylation of arterenone using acetic anhydride or acetyl chloride under basic conditions. Key optimization parameters include temperature control (20–40°C), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., DMAP). Yield improvements require monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios . For reproducibility, document purification steps (e.g., column chromatography with silica gel, hexane/ethyl acetate gradients) and characterize products using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer : Prioritize 1H^1H-NMR (for acetyl group confirmation at δ 2.1–2.3 ppm) and IR (C=O stretch ~1740 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (<5 ppm error). For purity, use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare spectral data with literature or databases (e.g., SciFinder, Reaxys) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) and enzyme inhibition studies (e.g., COX-2 or kinase assays). Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure statistical significance (p < 0.05). Normalize data to solvent-only controls and report IC50_{50} values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line genetic drift, serum concentration). Conduct meta-analyses comparing protocols, and replicate key studies under standardized conditions. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference raw data from supplementary materials or repositories like Zenodo to verify reproducibility .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical models?

  • Methodological Answer : Address poor solubility via formulation (e.g., nanoemulsions or cyclodextrin complexes) and enhance metabolic stability through deuteration or prodrug design. Use pharmacokinetic studies in rodents to measure bioavailability (AUC), half-life, and tissue distribution. Validate using LC-MS/MS for plasma concentration quantification and compartmental modeling (e.g., non-linear mixed-effects modeling) .

Q. How can computational methods guide the rational design of this compound derivatives with enhanced target specificity?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities toward target proteins (e.g., NF-κB or MAPK). Use QSAR models to correlate structural modifications (e.g., substituent electronegativity, steric bulk) with activity. Validate predictions via synthesis and in vitro testing, prioritizing derivatives with >10-fold selectivity over off-targets .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Report R2^2 values, Hill slopes, and EC50_{50}/IC50_{50} with 95% CIs. For heterogeneous datasets, apply mixed-effects models or Bayesian hierarchical modeling .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Raw Material Testing : Verify starting material purity via NMR and HPLC.
  • In-Process Controls : Monitor intermediates by TLC or FTIR.
  • Final Product : Ensure >95% purity (HPLC) and consistency in melting point (±2°C). Document deviations in supplementary materials .

Integration with Multi-Omics Data

Q. How can transcriptomic or proteomic data be leveraged to elucidate this compound’s mechanism of action?

  • Methodological Answer : Perform RNA-seq or LC-MS/MS proteomics on treated cells. Use bioinformatics tools (DESeq2, MaxQuant) for differential expression analysis and pathway enrichment (KEGG, GO). Correlate findings with phenotypic assays (e.g., apoptosis via flow cytometry) to identify candidate targets .

Tables

Table 1 : Key Spectral Data for this compound Validation

TechniqueKey SignalsReference Values
1H^1H-NMRAcetyl protons: 2.1–2.3 ppm (s)
IRC=O stretch: 1740 cm1^{-1}
HRMS[M+H]+^+: Calculated m/z 245.1052

Table 2 : Common Pitfalls in Bioactivity Studies

IssueResolution StrategyReferences
Assay variabilityStandardize cell lines/serum batches
Low solubilityUse DMSO/PEG formulations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylarterenone
Reactant of Route 2
Reactant of Route 2
N-Acetylarterenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.